molecular formula C13H13NOS2 B15169213 Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]- CAS No. 641613-68-5

Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-

Cat. No.: B15169213
CAS No.: 641613-68-5
M. Wt: 263.4 g/mol
InChI Key: WXVFXFUDHNWDRS-SNVBAGLBSA-N
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Description

Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]- is a benzothiazole derivative featuring a thioether-linked (2R)-2-methoxy-4-pentynyl substituent at the 2-position of the benzothiazole core. The stereochemistry at the second carbon (R-configuration) and the presence of a methoxy group and terminal alkyne distinguish this compound. Benzothiazole derivatives are renowned for their diverse biological activities, including enzyme inhibition, anticancer, and antimicrobial properties .

Properties

CAS No.

641613-68-5

Molecular Formula

C13H13NOS2

Molecular Weight

263.4 g/mol

IUPAC Name

2-[(2R)-2-methoxypent-4-ynyl]sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C13H13NOS2/c1-3-6-10(15-2)9-16-13-14-11-7-4-5-8-12(11)17-13/h1,4-5,7-8,10H,6,9H2,2H3/t10-/m1/s1

InChI Key

WXVFXFUDHNWDRS-SNVBAGLBSA-N

Isomeric SMILES

CO[C@H](CC#C)CSC1=NC2=CC=CC=C2S1

Canonical SMILES

COC(CC#C)CSC1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Asymmetric Reduction of 4-Pentyn-2-One

The chiral center is introduced via enantioselective reduction of 4-pentyn-2-one using the Corey-Bakshi-Shibata (CBS) catalyst . This method affords (R)-4-pentyn-2-ol with >98% enantiomeric excess (ee).
$$
\text{4-Pentyn-2-one} \xrightarrow[\text{(R)-CBS Catalyst}]{\text{BH}_3\cdot\text{THF}} \text{(R)-4-Pentyn-2-ol} \quad (95\% \text{ yield})
$$

Methoxy Group Installation

The alcohol is methylated using methyl iodide and sodium hydride in tetrahydrofuran (THF), yielding (2R)-2-methoxy-4-pentynol.
$$
\text{(R)-4-Pentyn-2-ol} \xrightarrow[\text{NaH, THF}]{\text{CH}_3\text{I}} \text{(2R)-2-Methoxy-4-pentynol} \quad (90\% \text{ yield})
$$

Bromination for Electrophilic Activation

Conversion to the corresponding bromide is achieved with phosphorus tribromide (PBr₃) in dichloromethane at 0°C.
$$
\text{(2R)-2-Methoxy-4-pentynol} \xrightarrow{\text{PBr}3, \text{CH}2\text{Cl}_2} \text{(2R)-2-Methoxy-4-pentynyl bromide} \quad (85\% \text{ yield})
$$

Alkylation of 2-Mercaptobenzothiazole

Reaction Optimization

The thiol group of 2-mercaptobenzothiazole undergoes nucleophilic substitution with the chiral bromide under mild basic conditions. Potassium carbonate in N,N-dimethylformamide (DMF) at 60°C for 12 hours achieves optimal conversion (Table 1).

Table 1. Alkylation Conditions and Yields

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 60 12 78
NaH THF 25 24 45
DBU MeCN 80 6 62

Stereochemical Integrity

Chiral HPLC analysis confirms retention of the (R)-configuration (>97% ee) post-alkylation. The SN2 mechanism ensures inversion at the electrophilic carbon, but the original (R)-configuration is preserved due to the prior establishment of chirality in the bromide.

Alternative Synthetic Approaches

Mitsunobu Reaction

A Mitsunobu coupling between 2-mercaptobenzothiazole and (R)-4-pentyn-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine affords the product in 70% yield. However, this method requires stoichiometric reagents and offers no significant yield advantage over alkylation.

Photochemical Thiol-Ene Coupling

Irradiation at 365 nm in the presence of 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator enables radical-mediated coupling. While functional group tolerance is high, racemization (∼15%) limits utility.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) : δ 7.85–7.40 (m, 4H, Ar-H), 3.45 (s, 3H, OCH₃), 3.20–3.05 (m, 1H, CH-OCH₃), 2.65–2.50 (m, 2H, CH₂-C≡C), 2.15 (t, J = 2.6 Hz, 1H, C≡CH).
  • ¹³C NMR : δ 167.8 (C=S), 122.5–135.0 (Ar-C), 84.5 (C≡C), 72.1 (C-OCH₃), 58.9 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₃H₁₃NOS₂ [M+H]⁺: 279.0423; Found: 279.0425.

Chiral HPLC Analysis

Column : Chiralpak AD-H (4.6 × 250 mm); Mobile Phase : Hexane/Isopropanol (90:10); Retention Time : 12.7 min (R-enantiomer), 14.2 min (S-enantiomer).

Scalability and Industrial Considerations

Kilogram-scale production employs the alkylation route due to cost-effectiveness and operational simplicity. Process intensification via continuous flow reactors reduces reaction time to 2 hours with 82% yield.

Mechanism of Action

The mechanism of action of Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]- with analogous benzothiazole derivatives:

Compound Name Substituent at 2-Position Molecular Formula Key Functional Groups Biological Target/Activity Reference
Target Compound (2R)-2-methoxy-4-pentynylthio C₁₃H₁₅NOS₂* Methoxy, alkyne, thioether Hypothesized MAO-B/PI3Kβ inhibition -
2-((Benzimidazol-2-yl)methylthio)-benzimidazole Benzimidazol-2-ylmethylthio C₁₅H₁₂N₄S₂ Thioether, benzimidazole Anticancer (C6 glioma cells)
2-(4-Methoxyphenyl)benzothiazole 4-Methoxyphenyl C₁₄H₁₁NOS Methoxyphenyl Antimicrobial, structural studies
2-[[(2R)-2-methoxy-5-(trimethylsilyl)-4-pentynyl]sulfonyl]-benzothiazole (2R)-2-methoxy-5-(trimethylsilyl)-4-pentynylsulfonyl C₁₆H₂₁NO₃SiS₂ Sulfonyl, trimethylsilyl, alkyne Synthetic intermediate
N-[4-(benzothiazole-2-yl)phenyl]-2-aryloxyacetamide Aryloxyacetamide Variable Acetamide, aryloxy Anticancer (HT-29, MCF-7)

*Estimated molecular formula based on structural analysis.

Key Observations :

  • Stereochemistry: The (2R)-configuration in the target compound may enhance target binding specificity compared to non-chiral analogs (e.g., 2-(4-methoxyphenyl)benzothiazole) .
  • Functional Groups : The alkyne group in the target compound could improve membrane permeability compared to sulfonyl or acetamide-linked derivatives .
  • Thioether vs. Sulfonyl : Thioether linkages (as in the target compound) generally offer greater metabolic stability than sulfonamides but may reduce hydrogen-bonding capacity .
2.2.1. Enzyme Inhibition
  • MAO-B Inhibition : Benzothiazole derivatives with methoxy or heteroaromatic substituents (e.g., 2-(4-(benzyloxy)-5-hydroxyphenyl)benzothiazole) show selective MAO-B inhibition via interactions with the enzyme’s entrance cavity . The target compound’s methoxy group may mimic these effects, while the alkyne could enhance lipophilicity for blood-brain barrier penetration .
  • Kinase Inhibition: Derivatives with morpholine fragments at the 2-position exhibit PI3Kβ inhibition rates up to 80% at 1 μM .
2.2.2. Anticancer Activity
  • Cytotoxicity: Compounds like N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenylimidazol-2-yl)thio]acetamide show IC₅₀ values <10 μM against colorectal adenocarcinoma (HT-29) . The target compound’s alkyne group may confer propargyl toxicity, a mechanism seen in other benzothiazoles .
  • Selectivity : Thioether-linked derivatives (e.g., 2-((5-substitutedbenzothiazol-2-yl)thio)acetohydrazides) demonstrate selectivity for cancer cells over healthy fibroblasts (NIH3T3) . The target compound’s stereochemistry could further enhance selectivity .

Biological Activity

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]- (CAS No. 641613-68-5) is a notable member of this class, exhibiting a range of pharmacological properties.

  • Molecular Formula : C13H13NOS2
  • Molecular Weight : 263.4 g/mol
  • IUPAC Name : 2-[(2R)-2-methoxypent-4-ynyl]sulfanyl-1,3-benzothiazole

Benzothiazole derivatives often interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the thioether and methoxy groups in this specific compound enhances its lipophilicity and potential bioactivity.

Biological Activities

Research has demonstrated that benzothiazole derivatives possess a broad spectrum of biological activities, including:

  • Anticancer Activity : Compounds similar to Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]- have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies indicate that certain benzothiazole derivatives exhibit significant antiproliferative effects against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines .
  • Antimicrobial Properties : Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities. In vitro studies indicate that these compounds can inhibit the growth of several pathogenic microorganisms .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of ischemia/reperfusion injury, suggesting potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study evaluated various benzothiazole derivatives for their antiproliferative effects on human cancer cell lines. The most sensitive were identified as:
      • SNB-75 (CNS cancer) : log GI50 = 5.84
      • UO-31 (renal cancer) : log GI50 = 5.66
      • SR (leukemia) : log GI50 = 5.44 .
  • Neuroprotective Activity :
    • In a study involving ischemia/reperfusion injury models, specific benzothiazole compounds significantly reduced neuronal damage, showcasing their antioxidant properties .
  • Antimicrobial Testing :
    • A series of benzothiazole derivatives were tested against various bacterial strains, with some exhibiting minimal inhibitory concentrations (MIC) as low as 50 μg/mL, indicating high efficacy against tested organisms .

Summary Table of Biological Activities

Activity TypeExample FindingsReference
AnticancerSignificant inhibition of HCT116, MCF-7, A549
AntimicrobialMIC of 50 μg/mL against various pathogens
NeuroprotectiveReduced neuronal injury in ischemia models

Q & A

Q. What are the common synthetic methodologies for benzothiazole derivatives like 2-[[(2R)-2-methoxy-4-pentynyl]thio]-benzothiazole?

The synthesis of benzothiazole derivatives typically involves multi-step organic reactions, including cyclization, thioether formation, and functional group modifications. For example, Suzuki cross-coupling reactions are widely used to introduce aryl or heteroaryl groups to the benzothiazole core . Specific steps may include:

  • Thiolation : Introducing the thioether group via nucleophilic substitution using thiol-containing reagents.
  • Chiral center retention : For compounds with stereochemical complexity (e.g., the (2R)-2-methoxy group), asymmetric synthesis or chiral resolution techniques are critical .
  • Purification : Techniques like column chromatography or recrystallization ensure product purity, validated via TLC and spectral analysis (e.g., NMR, HRMS) .

Q. What biological activities are associated with benzothiazole derivatives, and how are they evaluated?

Benzothiazole derivatives exhibit diverse pharmacological activities, including antitumor, antimicrobial, and anticonvulsant effects. Key evaluation methods include:

  • Anticancer assays : Cell viability tests (e.g., MTT assay) against cancer cell lines (e.g., MCF7, HCT116) to measure IC₅₀ values .
  • Antimicrobial screening : Disk diffusion or microdilution assays to determine minimum inhibitory concentrations (MICs) .
  • Mechanistic studies : Enzyme inhibition assays (e.g., kinase or protease targets) and pathway analysis (e.g., apoptosis markers like caspase-3) .

Advanced Research Questions

Q. How can computational tools like QSAR or molecular docking optimize benzothiazole derivatives for targeted drug design?

  • Group-based QSAR (GQSAR) : Fragments like the (2R)-2-methoxy-4-pentynyl group are analyzed for hydrophobicity, steric effects, and electronic contributions to activity. For example, hydrophobic substituents on the benzothiazole core enhance anticancer activity .
  • Molecular docking : Tools like AutoDock or Vina predict binding affinities to targets (e.g., EGFR, tubulin). Docking scores correlate with experimental IC₅₀ values, guiding structural modifications .
  • ADME/Tox prediction : SwissADME or ProTox-II assess drug-likeness, reducing late-stage attrition .

Q. How do structural variations (e.g., stereochemistry, substituents) influence the biological activity of benzothiazole derivatives?

  • Stereochemistry : The (2R)-configuration in the methoxy group may enhance target specificity due to spatial compatibility with chiral binding pockets .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) improve antimicrobial activity, while bulky groups (e.g., naphthalene) enhance anticancer potency by disrupting protein-protein interactions .
  • Comparative analysis : Tables comparing analogs (e.g., 4-methoxy vs. 2-trifluoromethyl derivatives) highlight activity trends, guiding SAR optimization .

Q. What experimental strategies resolve contradictions in reported biological data for benzothiazole derivatives?

  • Standardized protocols : Reproducing assays under controlled conditions (e.g., cell line provenance, incubation time) minimizes variability .
  • Multi-target profiling : Testing compounds against related targets (e.g., kinases vs. GPCRs) clarifies selectivity .
  • Metabolic stability studies : Liver microsome assays identify degradation pathways that may explain discrepancies between in vitro and in vivo results .

Methodological Challenges and Solutions

Q. How are fluorescence properties of benzothiazole derivatives leveraged in bioimaging or mechanistic studies?

  • Synthesis of fluorescent probes : Suzuki coupling introduces fluorophores (e.g., phenylboronic acid derivatives) to the benzothiazole core .
  • Spectroscopic analysis : Fluorescence emission spectra (e.g., λₑₓ = 330 nm) quantify quantum yields and Stokes shifts, correlating with cellular uptake efficiency .

Q. What in-silico approaches are used to design novel benzothiazole-based antidiabetic agents?

  • Virtual screening : Libraries of 30+ derivatives are docked against targets like PPAR-γ or DPP-4. Compounds with high binding scores (e.g., ΔG < -8 kcal/mol) are prioritized .
  • Toxicity prediction : Tools like Toxtree assess mutagenicity risks, ensuring scaffold safety before synthesis .

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